Bicyclo[3.3.1]non-3-en-2-one
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Overview
Description
Bicyclo[3.3.1]non-3-en-2-one is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic ketone that features a unique structure, making it an interesting subject for various chemical studies. The compound is known for its stability and reactivity, which are attributed to its rigid bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.1]non-3-en-2-one can be synthesized through various methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . Another method includes the reaction between carvone and ethyl acetoacetate . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. Industrial production would likely involve continuous flow reactors and advanced purification techniques to meet the demand for high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.1]non-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ketone functional group and the strained bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone group, often using reagents like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include various derivatives of bicyclo[3.3.1]nonane, such as alcohols, carboxylic acids, and substituted ketones .
Scientific Research Applications
Bicyclo[3.3.1]non-3-en-2-one and its derivatives have found applications in several fields:
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Studied for their potential biological activities, including anticancer properties.
Medicine: Investigated for their potential use in drug development due to their unique structural features.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which bicyclo[3.3.1]non-3-en-2-one exerts its effects is primarily through its reactivity as a ketone. The compound can participate in various chemical reactions, forming intermediates that interact with molecular targets. These interactions can lead to changes in molecular pathways, influencing biological processes .
Comparison with Similar Compounds
Bicyclo[3.3.1]non-3-en-2-one can be compared with other bicyclic ketones such as bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nona-3,7-diene-2,6-dione . These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific arrangement of carbon atoms and the presence of a double bond, which imparts distinct chemical properties .
List of Similar Compounds
- Bicyclo[3.3.1]nonane-2,6-dione
- Bicyclo[3.3.1]nona-3,7-diene-2,6-dione
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
Properties
IUPAC Name |
bicyclo[3.3.1]non-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-9-5-4-7-2-1-3-8(9)6-7/h4-5,7-8H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQWWBMBVKVORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)C(=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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